An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)azetidin-3-ol: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)azetidin-3-ol: A Privileged Scaffold in Modern Drug Discovery
Abstract
The confluence of unique stereochemical and physicochemical properties in hybrid heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 1-(pyrrolidin-3-yl)azetidin-3-ol, a chiral building block that marries the conformational rigidity and favorable aqueous solubility of the azetidine ring with the versatile pharmacophoric features of the pyrrolidine motif. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this document synthesizes established principles of heterocyclic chemistry, data from closely related analogs, and the broader context of its constituent rings in drug discovery to provide a detailed and insightful resource for researchers, scientists, and drug development professionals. We will delve into its structural attributes, plausible synthetic strategies, predicted physicochemical properties, and its significant potential in the design of novel therapeutics.
Introduction: The Strategic Combination of Azetidine and Pyrrolidine Moieties
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug discovery due to its unique structural and chemical characteristics.[1] Its inherent ring strain and sp³-rich character can confer enhanced metabolic stability, improved solubility, and a defined three-dimensional geometry that is often unattainable with larger, more flexible rings.[1][2] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and FDA-approved drugs, valued for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile synthetic handle.[3][4]
The molecule 1-(pyrrolidin-3-yl)azetidin-3-ol represents a thoughtful amalgamation of these two privileged scaffolds. The azetidin-3-ol portion provides a rigidifying element with a hydroxyl group that can act as a hydrogen bond donor or acceptor, or as a point for further functionalization. The pyrrolidin-3-yl substituent introduces an additional basic nitrogen and a chiral center, expanding the potential for diverse interactions with biological targets. This guide aims to provide a deep dive into the chemical and pharmacological potential of this intriguing building block.
Chemical Structure and Stereochemistry
1-(Pyrrolidin-3-yl)azetidin-3-ol possesses the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol .[5] The structure features two chiral centers, one on the pyrrolidine ring (at the 3-position) and one on the azetidine ring (at the 3-position). This gives rise to four possible stereoisomers: (3S, 3'S), (3R, 3'R), (3S, 3'R), and (3R, 3'S). The specific stereochemistry will significantly influence the molecule's biological activity and its interactions with chiral biological macromolecules. Commercially available variants include the (3S) and (3R) forms, often as hydrochloride salts to improve stability and handling.[5]
Below is a 2D representation of the core structure:
Caption: 2D structure of 1-(Pyrrolidin-3-yl)azetidin-3-ol.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the C-N bond between the two rings, leading back to a protected 3-aminopyrrolidine and a protected azetidin-3-one.
Caption: Proposed retrosynthetic analysis.
Step-by-Step Synthetic Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, approach for the synthesis of 1-(pyrrolidin-3-yl)azetidin-3-ol. This protocol is based on common synthetic transformations in heterocyclic chemistry.
Step 1: Synthesis of N-Boc-azetidin-3-one Azetidin-3-ol can be protected with a Boc group and then oxidized to the corresponding ketone.
-
To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature to obtain N-Boc-azetidin-3-ol.
-
Oxidize the alcohol to the ketone using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation to yield N-Boc-azetidin-3-one.
Step 2: Synthesis of N-Cbz-3-aminopyrrolidine Starting from a commercially available protected 3-hydroxypyrrolidine.
-
Protect the nitrogen of 3-hydroxypyrrolidine with a Cbz group using benzyl chloroformate.
-
Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an azide (e.g., sodium azide).
-
Reduce the azide to the amine via hydrogenation (e.g., using H₂ and Pd/C) to give N-Cbz-3-aminopyrrolidine.
Step 3: Reductive Amination The coupling of the two heterocyclic fragments.
-
In a reaction vessel, combine N-Boc-azetidin-3-one and N-Cbz-3-aminopyrrolidine in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction and purify the coupled product by column chromatography.
Step 4: Deprotection Removal of the protecting groups to yield the final product.
-
Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Remove the Cbz group by hydrogenation (e.g., H₂ and Pd/C) to yield 1-(pyrrolidin-3-yl)azetidin-3-ol.
Physicochemical Properties and Characterization
While experimentally determined data for 1-(pyrrolidin-3-yl)azetidin-3-ol is scarce, computational methods and data from chemical suppliers provide some insight into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [5] |
| Molecular Weight | 142.20 g/mol | [5] |
| LogP (calculated) | -0.9752 | [5] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two heterocyclic rings and multiple chiral centers. Key signals would include a multiplet for the hydroxyl proton, and distinct signals for the protons on the azetidine and pyrrolidine rings. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the azetidine ring, which is a common fragmentation pathway for such strained systems.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and N-H stretching of the secondary amines. C-N and C-O stretching bands would also be present in the fingerprint region.
Pharmacological Profile and Potential Applications in Drug Discovery
The structural features of 1-(pyrrolidin-3-yl)azetidin-3-ol make it a highly attractive scaffold for the development of novel therapeutic agents. The presence of both azetidine and pyrrolidine rings suggests potential interactions with a variety of biological targets.
Rationale for Pharmacological Activity
-
GPCR Ligands: Both azetidine and pyrrolidine moieties are found in numerous G-protein coupled receptor (GPCR) ligands. A patent for azetidine and pyrrolidine derivatives suggests their potential as selective agonists of 5-HT₁-like receptors, which are implicated in migraine and other neurological disorders.[8]
-
Enzyme Inhibitors: The rigid azetidine ring can serve as a scaffold to orient functional groups for optimal interaction with enzyme active sites. The pyrrolidine ring is a key component of many enzyme inhibitors, including DPP-4 inhibitors for diabetes.[4]
-
CNS-Active Agents: The physicochemical properties of 1-(pyrrolidin-3-yl)azetidin-3-ol, such as its low calculated LogP and high TPSA, suggest good water solubility and the potential to cross the blood-brain barrier, making it a candidate for CNS-targeted drug discovery.[9]
Potential Therapeutic Areas
-
Neurological Disorders: Based on the known pharmacology of related compounds, this scaffold could be explored for the development of treatments for migraine, depression, anxiety, and other CNS conditions.[8][9]
-
Metabolic Diseases: The pyrrolidine moiety is a key feature of several antidiabetic drugs, suggesting that derivatives of 1-(pyrrolidin-3-yl)azetidin-3-ol could be investigated as potential treatments for type 2 diabetes.[10]
-
Oncology: The conformational rigidity imparted by the azetidine ring can be advantageous in designing selective kinase inhibitors and other anticancer agents.[11]
-
Infectious Diseases: Both azetidine and pyrrolidine derivatives have been reported to possess antibacterial and antiviral activities.[12]
Caption: Potential therapeutic applications.
Analytical Methods and Quality Control
Ensuring the purity and stereochemical integrity of 1-(pyrrolidin-3-yl)azetidin-3-ol is critical for its use in drug discovery.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid would be a standard method for purity assessment.
-
Chiral HPLC: Due to the presence of two chiral centers, chiral HPLC is essential to separate the different stereoisomers. This can be achieved using chiral stationary phases (CSPs) such as those based on cellulose or amylose derivatives.
-
-
Spectroscopy: NMR, MS, and IR spectroscopy, as described in the characterization section, are fundamental for structural confirmation and identification of impurities.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Conclusion and Future Perspectives
1-(Pyrrolidin-3-yl)azetidin-3-ol stands as a promising and versatile building block for the next generation of therapeutic agents. Its unique combination of a rigid azetidine core and a pharmacophorically rich pyrrolidine moiety offers a compelling starting point for the design of novel drugs with improved potency, selectivity, and pharmacokinetic profiles. While the publicly available data on this specific molecule is currently limited, the foundational knowledge of its constituent heterocycles strongly supports its potential in a wide range of therapeutic areas. Further research into the stereoselective synthesis, detailed characterization, and biological evaluation of its various stereoisomers is warranted and will undoubtedly unlock new avenues in drug discovery. This guide serves as a foundational resource to stimulate and support such endeavors.
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